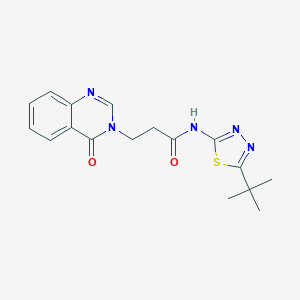
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” is a synthetic organic compound that belongs to the class of thiadiazoles and quinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines the properties of both thiadiazole and quinazoline moieties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and a carbon disulfide derivative, the thiadiazole ring can be formed through cyclization reactions.
Formation of the Quinazoline Ring: The quinazoline moiety can be synthesized from anthranilic acid derivatives through cyclization with formamide or other suitable reagents.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and quinazoline rings through a suitable linker, such as a propanamide group, using reagents like coupling agents (e.g., EDC, DCC) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the thiadiazole ring.
Reduction: Reduction reactions could target the quinazoline ring or the amide group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Thiadiazole and quinazoline derivatives are known for their antimicrobial properties, and this compound could be explored for similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in cancer or infectious diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of other bioactive compounds or as an intermediate in drug production.
Mechanism of Action
The mechanism of action of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2-methylquinazoline.
Uniqueness
The uniqueness of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” lies in its combined structure, which may confer unique biological activities and chemical properties not observed in its individual components.
Properties
CAS No. |
801228-04-6 |
|---|---|
Molecular Formula |
C17H19N5O2S |
Molecular Weight |
357.4g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N5O2S/c1-17(2,3)15-20-21-16(25-15)19-13(23)8-9-22-10-18-12-7-5-4-6-11(12)14(22)24/h4-7,10H,8-9H2,1-3H3,(H,19,21,23) |
InChI Key |
ATOWUYYBJVGZJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















